molecular formula C14H10ClNO3 B1359404 3-(3-Acetoxybenzoyl)-2-chloropyridine CAS No. 898786-38-4

3-(3-Acetoxybenzoyl)-2-chloropyridine

Cat. No. B1359404
M. Wt: 275.68 g/mol
InChI Key: CFVDFVOIAWEBNP-UHFFFAOYSA-N
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Description

3-Acetoxybenzoic acid (3-ABA), a meta-substituted benzoic acid, is an isomer of aspirin . It can be synthesized by reacting 3-hydroxybenzoic acid with acetic anhydride . The esterification of 3-ABA with 1,1′-carbonyldiimidazole (CDI) in the presence of reactive halides has been reported .


Synthesis Analysis

The synthesis of 3-ABA involves the reaction of 3-hydroxybenzoic acid with acetic anhydride . The esterification of 3-ABA with 1,1′-carbonyldiimidazole (CDI) in the presence of reactive halides has also been reported .


Molecular Structure Analysis

The molecular formula of 3-ABA is CH3CO2C6H4CO2H . It has a molecular weight of 180.16 .


Physical And Chemical Properties Analysis

3-ABA has a melting point of 131-134 °C (lit.) . It is a white powder stored in dry conditions at room temperature .

Scientific Research Applications

  • Synthesis of Novel Compounds and Fluorescent Probes Shao et al. (2011) reported the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, derived from similar compounds, which function as efficient fluorescent probes for mercury ion detection both in acetonitrile and buffered aqueous solutions. This indicates a potential application of 3-(3-Acetoxybenzoyl)-2-chloropyridine in creating compounds useful for environmental monitoring and analytical chemistry (Shao et al., 2011).

  • Antibacterial and Antifungal Activities Patel and Agravat (2007) explored the synthesis of new pyridine derivatives, including those similar to 3-(3-Acetoxybenzoyl)-2-chloropyridine, and assessed their antibacterial and antifungal activities. The study suggests that derivatives of 3-(3-Acetoxybenzoyl)-2-chloropyridine may have applications in developing new antimicrobial agents (Patel & Agravat, 2007).

  • Photo-Oxidation Processes in Organic Chemistry Research by Qamar, Muneer, and Bahnemann (2005) on the photocatalysed reaction of organic systems, including compounds similar to 3-(3-Acetoxybenzoyl)-2-chloropyridine, highlights the potential application in studying photo-oxidation processes. This has implications for understanding and developing photochemical reactions in organic synthesis (Qamar et al., 2005).

  • Catalysis and Chemical Synthesis Studies on palladium complexes, such as those by Aktaş et al. (2018), involving chloropyridine ligands, suggest that 3-(3-Acetoxybenzoyl)-2-chloropyridine derivatives could be relevant in catalysis, particularly in reactions like Sonogashira cross-coupling in aqueous media. This points to its potential role in facilitating organic synthesis and chemical transformations (Aktaş et al., 2018).

  • Synthesis of Antiviral Agents Research by Cundy et al. (1997) on the synthesis of imidazo[4,5-b]pyridine derivatives from chloropyridines, which is structurally related to 3-(3-Acetoxybenzoyl)-2-chloropyridine, indicates potential applications in developing antiviral agents. The study suggests these compounds could be effective against various viruses, highlighting the chemical's relevance in medicinal chemistry (Cundy et al., 1997).

Safety And Hazards

3-ABA has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

[3-(2-chloropyridine-3-carbonyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c1-9(17)19-11-5-2-4-10(8-11)13(18)12-6-3-7-16-14(12)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVDFVOIAWEBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642177
Record name 3-(2-Chloropyridine-3-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Acetoxybenzoyl)-2-chloropyridine

CAS RN

898786-38-4
Record name 3-(2-Chloropyridine-3-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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